molecular formula C10H10FN B2813653 2-(3-Fluorophenyl)-2-methylpropanenitrile CAS No. 93748-10-8

2-(3-Fluorophenyl)-2-methylpropanenitrile

Cat. No. B2813653
CAS RN: 93748-10-8
M. Wt: 163.195
InChI Key: JCMIPICRZKCQAV-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-methylpropanenitrile, also known as FMNP, is an aromatic nitrile compound with a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including organic synthesis, pharmaceutical research, and biochemistry. FMNP has a unique chemical structure that can be used to create a range of products and compounds with different properties. The compound has been studied extensively and has been found to have a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Pharmacological Characterization

Compounds similar to 2-(3-Fluorophenyl)-2-methylpropanenitrile have been synthesized and characterized for their binding characteristics, paralleling those of certain pharmacologically active substances. For instance, a series of N-substituted 3-(4-fluorophenyl)tropane derivatives displayed high affinity at specific recognition sites, indicating their potential in pharmacological research (Milius et al., 1991).

Cross-Coupling in Organic Synthesis

Research has also focused on the development of cross-coupling methodologies, such as the meta-C–H arylation and methylation of 3-phenylpropanoic acid derivatives using a nitrile template. This approach underscores the utility of fluorophenyl-containing compounds in facilitating selective organic transformations (Wan et al., 2013).

Study of Steric Discrimination and Chirality

The introduction of fluorine atoms, particularly in the ortho-position, has been shown to induce stable N-aryl atropisomerism, leading to the isolation of enantiomers at ambient temperature. This research provides valuable insights into steric discrimination and the influence of fluorine atoms on molecular chirality (Iida et al., 2019).

Development of Radioligands

Fluorophenyl derivatives have been explored for the synthesis and biological evaluation of radioligands, potentially useful for in vivo imaging techniques like positron emission tomography. These compounds demonstrate the significance of fluorine substitution in enhancing the binding affinity to specific targets (Stehouwer et al., 2005).

Material Science and Polymer Research

Guanidinium-functionalized anion exchange polymer electrolytes have been synthesized via activated fluorophenyl-amine reactions, showcasing the application of fluorophenyl compounds in the development of new materials with specific ionic properties (Kim et al., 2011).

properties

IUPAC Name

2-(3-fluorophenyl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMIPICRZKCQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-2-methylpropanenitrile

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